molecular formula C21H17ClN2OS B4792184 N-[(3-chloro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide

N-[(3-chloro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide

Cat. No.: B4792184
M. Wt: 380.9 g/mol
InChI Key: CMERDNSQULYQSD-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide is a chemical compound with the molecular formula C20H16ClNO It is known for its unique structure, which includes a biphenyl core and a carbamothioyl group

Preparation Methods

The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide typically involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with biphenyl-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

N-[(3-chloro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3-chloro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[(3-chloro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS/c1-14-7-12-18(13-19(14)22)23-21(26)24-20(25)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMERDNSQULYQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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